

"experimental setup for reactions involving isoquinoline-4-boronic acid"

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Compound of Interest

Compound Name: *Isoquinoline-4-boronic acid*

Cat. No.: B063613

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An In-Depth Guide to the Experimental Setup for Reactions Involving **Isoquinoline-4-Boronic Acid**

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its strategic functionalization is paramount for the development of novel molecular entities. **Isoquinoline-4-boronic acid** has emerged as a critical building block in this endeavor, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview of the experimental considerations, detailed protocols, and underlying chemical principles for successfully employing **Isoquinoline-4-boronic acid** in organic synthesis, with a focus on the Suzuki-Miyaura reaction.

Physicochemical Properties and Critical Handling Considerations

Isoquinoline-4-boronic acid is a stable, solid organic compound, but like many heteroaryl boronic acids, its successful application hinges on understanding its potential instability under certain reaction conditions. The primary pathway for degradation is protodeboronation, a process where the C-B bond is cleaved, particularly under harsh basic or high-temperature conditions.[4][5] This inherent reactivity dictates the careful selection of experimental parameters to ensure the desired cross-coupling outcompetes this decomposition pathway.

Table 1: Properties of **Isoquinoline-4-Boronic Acid Hydrochloride**

Property	Value	Reference
CAS Number	677702-23-7	[3]
Molecular Formula	C ₉ H ₉ BCINO ₂	[3]
Molecular Weight	209.44 g/mol	[3]
Appearance	White to off-white solid powder or crystal	[3]
Storage	Store under an inert atmosphere (Argon or Nitrogen) in a cool, dry place.	Manufacturer MSDS

Expert Insight on Handling: The hydrochloride salt form offers enhanced stability for storage. However, prior to reaction, it must be neutralized or used with a sufficient excess of base (typically 3 equivalents or more) to generate the active boronate species required for the catalytic cycle.

The Suzuki-Miyaura Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling is the most powerful and widely utilized method for forming carbon-carbon bonds using boronic acids.^{[6][7]} Its advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of boron-containing byproducts, make it an indispensable tool in drug discovery.^[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational troubleshooting and optimization.

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the isoquinoline moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.^{[7][8]}

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